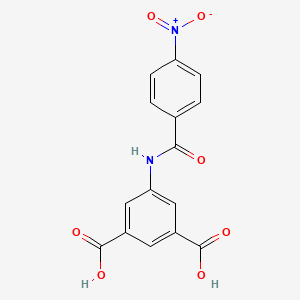![molecular formula C6H10ClNO3 B6194919 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 2680528-26-9](/img/new.no-structure.jpg)
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: is a bicyclic compound featuring both oxygen and nitrogen atoms within its structure. This compound is notable for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used in various chemical and pharmaceutical research applications due to its structural versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. This can be achieved through intramolecular nucleophilic substitution reactions.
Functional Group Modification: Subsequent steps may include the introduction of the carboxylic acid group at the appropriate position on the bicyclic framework. This can be done using standard carboxylation reactions.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced analogs with fewer oxygen functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Aplicaciones Científicas De Investigación
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure allows for specific binding interactions, which can influence various biochemical pathways.
Comparación Con Compuestos Similares
2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride: can be compared with other bicyclic compounds such as:
- 2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
- 7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid
These compounds share similar bicyclic frameworks but differ in the positioning of functional groups and heteroatoms, which can lead to variations in their chemical reactivity and biological activity. The presence of both oxygen and nitrogen in This compound makes it unique, offering distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
2680528-26-9 |
|---|---|
Fórmula molecular |
C6H10ClNO3 |
Peso molecular |
179.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



